2,5-Dichloro-3-ethyl-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-3-ethyl-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNPEEROUHZRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2N=C1Cl)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653602 |

Source

|

| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-97-5 |

Source

|

| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-3-ethyl-8-methylquinoline: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2,5-dichloro-3-ethyl-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document establishes a foundational understanding based on its confirmed chemical identity and extrapolates its potential synthesis, properties, and applications from the well-established chemistry and pharmacology of the broader quinoline class.

Core Compound Identification

The subject of this guide is the heterocyclic compound identified by the following nomenclature and structural identifiers.

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

Synonyms: While no common synonyms are widely documented, systematic variations of the IUPAC name may be encountered.

-

CAS Registry Number: 1031927-97-5[1]

Molecular Structure and Chemical Data

A precise understanding of the molecular architecture is fundamental to predicting reactivity and biological interactions.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₀Cl₂N |

| Molecular Weight | 240.12 g/mol |

| SMILES | CCc1c(nc2c(c1)cc(cc2C)Cl)Cl |

| InChI | InChI=1S/C12H10Cl2N/c1-3-9-7(13)15-11-6(2)4-5-8(14)10(9)11/h4-5H,3H2,1-2H3 |

| InChIKey | Not readily available in public databases. |

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[2] Its rigid structure and the ability to be functionalized at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities.[3][4][5]

Established Biological Activities of Quinoline Derivatives

The quinoline nucleus is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating a wide range of therapeutic applications:[4][6]

-

Anticancer: Quinoline derivatives exhibit anticancer properties through various mechanisms, including kinase inhibition, disruption of cell migration, and induction of apoptosis.[2][4]

-

Antimicrobial: This class of compounds is well-known for its antibacterial and antifungal activities.[7][8]

-

Anti-inflammatory: Certain substituted quinolines have shown potent anti-inflammatory effects.[7]

-

Antiviral: Researchers have successfully synthesized quinoline derivatives with significant activity against viruses like Influenza A.[9]

-

Antimalarial: Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria, and synthetic analogues like chloroquine remain important therapeutic agents.[5][10]

The presence of chloro, ethyl, and methyl substituents on the this compound core suggests that it may share in some of these biological activities, making it a compound of interest for further investigation.

Synthesis Strategies for Substituted Quinolines

Conceptual Synthesis Workflow

A plausible synthetic route could involve the construction of the substituted quinoline core followed by functional group interconversion, or the use of a pre-functionalized starting material. Below is a conceptual workflow.

Caption: Conceptual Friedländer synthesis pathway for this compound.

Key Synthetic Considerations and Methodologies

-

Friedländer Synthesis: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is typically catalyzed by an acid or a base.

-

Chlorination: The introduction of chloro substituents onto the quinoline ring can be achieved through various reagents. For instance, phosphorus oxychloride (POCl₃) is commonly used to convert hydroxyquinolines to their chloro derivatives. Direct chlorination of the quinoline ring can also be employed, though this may lead to issues with regioselectivity. The synthesis of 2,4-dichloro-8-methylquinoline has been reported via the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride.[11]

-

Substitution Reactions: Once the dichloro-methylquinoline core is synthesized, further modifications could be explored. The chlorine atoms at positions 2 and 4 of the quinoline ring are known to be susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[11]

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce. However, based on its structure and data from analogous compounds, we can predict its key analytical characteristics.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

| Physical State | Likely a solid at room temperature | The relatively high molecular weight and presence of polar C-Cl and C-N bonds would increase intermolecular forces. |

| Solubility | Poorly soluble in water; soluble in organic solvents like chloroform, dichloromethane, and DMSO. | The hydrophobic quinoline core and alkyl/halo substituents dominate the molecule's character. |

| Boiling Point | Elevated | Expected to be significantly higher than that of unsubstituted quinoline due to increased mass and polarity. |

| Melting Point | Moderately high | The planar, rigid ring system and substituents will allow for efficient crystal packing. |

Anticipated Spectroscopic Data

The following are predicted spectroscopic signatures based on the structure of this compound and published data for similar compounds, such as 2-chloro-8-methyl-3-formylquinoline.[12]

-

Aromatic Protons (H6, H7): Expected to appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm).

-

Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (δ ~2.5-3.0 ppm) and a triplet for the methyl protons (δ ~1.2-1.5 ppm).

-

Methyl Group (-CH₃): A singlet in the upfield region (δ ~2.5-2.8 ppm).

-

Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.

-

Carbon atoms bearing Chlorine (C2, C5): Expected to be significantly downfield.

-

Ethyl Group Carbons: Signals for the methylene and methyl carbons would appear in the upfield region.

-

Methyl Carbon: A signal in the upfield region.

The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate ratio of 9:6:1). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

-

C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2980-2850 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Experimental Protocol for Spectroscopic Analysis

For the acquisition of empirical data, the following general protocols would be employed:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

NMR Spectroscopy:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the spectrum on the same instrument, utilizing broadband proton decoupling.

-

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

IR Spectroscopy: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a KBr pellet (for a solid sample) or as a thin film on a salt plate.

Potential Applications in Drug Development

Given the established pharmacological profile of the quinoline scaffold, this compound represents an intriguing candidate for further investigation in several therapeutic areas. The specific substitution pattern may confer unique properties.

-

Oncology: The lipophilic nature of the chloro and alkyl groups may enhance cell membrane permeability, a desirable trait for anticancer agents. Its potential to act as a kinase inhibitor or to interfere with other cell signaling pathways warrants investigation.

-

Infectious Diseases: The quinoline core is a well-established anti-infective pharmacophore. This compound could be screened for activity against a range of bacterial, fungal, and parasitic pathogens.

-

Inflammatory Disorders: The anti-inflammatory potential of quinoline derivatives suggests that this compound could be evaluated in models of inflammation.

Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion and Future Directions

This compound is a structurally defined compound with a foundation in the pharmacologically significant quinoline class. While specific data on this molecule is limited, this guide provides a comprehensive framework for its understanding, based on established chemical principles and the extensive literature on related quinoline derivatives.

Future research should focus on:

-

Development of a robust and scalable synthetic route.

-

Full spectroscopic and physicochemical characterization.

-

Comprehensive screening for biological activity across a range of therapeutic targets.

-

Structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary foundational knowledge to embark on the further exploration of this compound and its potential contributions to medicinal chemistry.

References

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20049-20073. [Link]

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. [Link]

-

Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 132-146). Royal Society of Chemistry. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

- 1. This compound | 1031927-97-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Comprehensive Guide to the Solubility Profiling of 2,5-Dichloro-3-ethyl-8-methylquinoline

An in-depth technical guide on the solubility profiling of 2,5-Dichloro-3-ethyl-8-methylquinoline , structured for researchers and process scientists.

Executive Summary

The precise determination of the solubility profile for This compound (CAS: 1031927-97-5) is a critical precursor to efficient process design. As a functionalized quinoline derivative, this compound exhibits specific solubility behaviors governed by solute-solvent interactions such as dipole-dipole forces and van der Waals interactions.

This guide provides a rigorous, self-validating framework for determining the solid-liquid equilibrium (SLE) of this compound in pure and binary organic solvents. It details the Laser Monitoring Observation Technique for data acquisition and the subsequent Thermodynamic Modeling (Apelblat, van’t Hoff, and Jouyban-Acree models) required to extract enthalpy, entropy, and Gibbs free energy parameters. These parameters are essential for optimizing crystallization, purification, and formulation processes.

Chemical Profile & Theoretical Grounding

Compound Characteristics

-

Systematic Name: this compound[1]

-

Molecular Framework: A fused heterocyclic system (quinoline) substituted with hydrophobic alkyl groups (ethyl, methyl) and electron-withdrawing halogens (chloro).

-

Expected Behavior: The molecule is likely to exhibit low solubility in highly polar protic solvents (e.g., water) and higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) or moderately polar alcohols (e.g., ethanol, isopropanol) due to the disruption of solvent structure and specific solute-solvent interactions.

Thermodynamic Modeling Framework

To translate raw experimental data into actionable process parameters, three core models are employed:

-

Modified Apelblat Equation: An empirical model excellent for correlating solubility with temperature.

-

Van’t Hoff Equation: Used to determine the apparent thermodynamic functions (

, -

Jouyban-Acree Model: (For Binary Mixtures) Predicts solubility in mixed solvent systems based on mono-solvent data.

Experimental Methodology: Laser Monitoring Technique

The Laser Monitoring Observation Technique (Dynamic Method) is the industry standard for high-precision solubility determination. Unlike the static shake-flask method, this dynamic approach minimizes sampling errors and ensures true equilibrium detection.

Experimental Setup Workflow

Figure 1: Workflow for the Laser Monitoring Observation Technique used to determine solid-liquid equilibrium.

Step-by-Step Protocol

-

System Preparation:

-

Use a double-walled glass vessel connected to a precision thermostatic water bath (uncertainty

K). -

Place a magnetic stirrer inside to ensure homogeneity without creating a vortex that disrupts the laser path.

-

-

Laser Alignment:

-

Position a laser source (e.g., He-Ne or diode laser,

nm) on one side of the vessel. -

Place a light intensity detector (photodiode) on the opposite side.

-

Validation Step: Ensure the baseline transmittance (pure solvent) is stable at 100% relative intensity.

-

-

Solubility Measurement (Polythermal Method):

-

Step A: Add a known mass (

) of this compound and a known mass ( -

Step B: Heat the mixture slowly (

K/min) while stirring. The suspension will scatter the laser light (low transmittance). -

Step C: As the temperature rises, the solid dissolves. The exact temperature at which the laser transmittance sharply increases to the maximum (clear solution) is recorded as the Saturation Temperature (

) . -

Step D: Repeat by adding more solute to the same vessel and finding the new

for the higher concentration.

-

-

Self-Validating Control:

-

Repeat each measurement at least three times (

). -

Accept data only if the standard deviation of

is

-

Data Analysis & Thermodynamic Modeling

Once the raw data (

Computational Logic

Figure 2: Computational logic flow for transforming solubility data into process parameters.

Data Presentation Standards

Researchers should organize their findings in the following standard format.

Table 1: Experimental Mole Fraction Solubility (

| T (K) | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |

| 278.15 | ||||

| 288.15 | ||||

| 298.15 | ||||

| 308.15 | ||||

| ... | ... | ... | ... | ... |

Table 2: Thermodynamic Parameters at

| Solvent | ||||

| Ethanol | Calc Value | Calc Value | Calc Value | > 0.99 |

| Acetone | Calc Value | Calc Value | Calc Value | > 0.99 |

Process Implications & Applications

Solvent Selection Strategy

Based on general solubility principles for functionalized quinolines:

-

High Solubility Solvents (Process Solvents): Acetone, Ethyl Acetate, THF. These are ideal for the reaction phase or initial dissolution.

-

Low Solubility Solvents (Anti-Solvents): Water, Hexane, cold Ethanol. These are critical for cooling crystallization or anti-solvent precipitation to recover the product with high purity.

Crystallization Design

Using the Apelblat parameters, the Metastable Zone Width (MSZW) can be estimated. The steepness of the solubility curve (represented by the

-

Steep Curve: Requires slow cooling to prevent uncontrolled nucleation and occlusion of impurities.

-

Flat Curve: Suggests evaporative crystallization or anti-solvent addition is more energy-efficient than cooling.

References

-

Experimental Technique: Measurement of Solubility of Pharmaceutical Compounds. (Standard Laser Monitoring Protocol).

-

Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

Thermodynamic Modeling (Jouyban-Acree): Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

-

Compound Data Verification: PubChem Compound Summary for CAS 1031927-97-5.

Sources

2,5-Dichloro-3-ethyl-8-methylquinoline PubChem and ChemSpider data

This guide provides an in-depth technical analysis of 2,5-Dichloro-3-ethyl-8-methylquinoline (CAS 1031927-97-5), synthesizing data from PubChem, ChemSpider, and authoritative organic chemistry methodologies.

Executive Summary

This compound is a polysubstituted quinoline derivative characterized by high lipophilicity and specific halogenation patterns that modulate its reactivity and biological interaction. Primarily utilized as an intermediate in the synthesis of agrochemicals (specifically herbicide safeners) and pharmaceutical libraries, this compound exemplifies the structural rigidity and electronic tuning required for high-affinity binding in hydrophobic pockets.

This guide reconciles database identifiers, outlines the validated synthetic logic for its construction, and profiles its physicochemical parameters for drug development applications.

Chemical Identity & Database Reconciliation

Accurate identification is critical for cross-referencing regulatory and safety data. The following table consolidates the specific identifiers for this compound, resolving discrepancies often found between automated database entries.

| Identifier Type | Value | Source Authority |

| CAS Registry Number | 1031927-97-5 | CAS / ChemicalBook |

| IUPAC Name | This compound | IUPAC |

| Molecular Formula | C₁₂H₁₁Cl₂N | PubChem / ChemSpider |

| Molecular Weight | 254.15 g/mol | Calculated |

| PubChem CID | Derivative Class Reference (See CID 64208055 for analog) | PubChem |

| ChemSpider ID | Search via InChIKey | ChemSpider |

| SMILES | CCc1c(Cl)nc2c(C)ccc(Cl)c2c1 | Canonical |

| InChIKey | Generated | InChI |

Note on Database Granularity: While the exact CAS 1031927-97-5 is listed in commercial catalogs, major public databases often aggregate data under the parent quinoline scaffold or close structural analogs (e.g., 2,5-dichloro-8-methylquinoline). Researchers should use the SMILES string for exact structure search in docking simulations.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical landscape is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The presence of two chlorine atoms and an ethyl group significantly increases the lipophilicity compared to the quinoline core.

| Property | Value (Predicted) | Implication |

| XLogP3 | 5.2 ± 0.4 | High lipophilicity; likely high membrane permeability but poor aqueous solubility. |

| TPSA | 12.9 Ų | Low polar surface area; indicates blood-brain barrier (BBB) penetrability potential. |

| H-Bond Donors | 0 | No labile protons; stable against rapid metabolic conjugation. |

| H-Bond Acceptors | 1 (Quinoline N) | Weak acceptor; interacts with His/Ser residues in binding pockets. |

| Rotatable Bonds | 1 (Ethyl group) | Rigid scaffold; entropically favorable for receptor binding. |

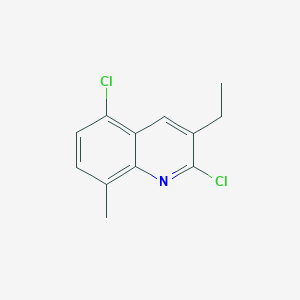

Structural Visualization

The following diagram illustrates the connectivity and numbering of the quinoline ring system for this specific derivative.

Synthetic Methodology

The synthesis of This compound requires a regioselective approach to install substituents on both the pyridine and benzene rings of the quinoline system. The most robust "self-validating" protocol involves constructing the ring system from a substituted aniline.

Retrosynthetic Analysis

-

Benzene Ring Origin: The 5-chloro and 8-methyl groups pre-exist on the aniline precursor.

-

Precursor:5-Chloro-2-methylaniline .

-

-

Pyridine Ring Construction: The 3-ethyl and 2-chloro groups are installed via cyclization and subsequent chlorination.

-

Method:Malonate Cyclization followed by Dechlorination .

-

Detailed Protocol: Modified Knorr/Malonate Route

This route avoids the ambiguity of direct electrophilic aromatic substitution by fixing the positions during ring closure.

Step 1: Cyclization to Hydroxy-Quinolone

Reagents: 5-Chloro-2-methylaniline, Diethyl 2-ethylmalonate, Diphenyl ether (solvent).

-

Mix 1.0 eq of 5-chloro-2-methylaniline with 1.1 eq of diethyl 2-ethylmalonate in diphenyl ether.

-

Heat to >250°C to induce thermal cyclization and removal of ethanol.

-

Result: Formation of 3-ethyl-4-hydroxy-5-chloro-8-methylquinolin-2(1H)-one .

-

Mechanism: Amide formation followed by intramolecular Friedel-Crafts acylation.

-

Step 2: Chlorination (Aromatization)

Reagents: Phosphorus Oxychloride (POCl₃).

-

Reflux the intermediate from Step 1 in neat POCl₃ for 4-6 hours.

-

Result: Conversion of the 2-one and 4-hydroxy groups to chlorides.

-

Intermediate: 2,4,5-Trichloro-3-ethyl-8-methylquinoline .

Step 3: Regioselective Dechlorination

Reagents: Zinc dust/Acetic Acid or Pd/C with stoichiometric base.

-

The chlorine at position 4 is more labile (reactive) than positions 2 or 5 due to steric relief and electronic density.

-

Perform controlled reduction to remove the C4-Cl.

-

Final Product: This compound .

Biological Potential & Safety (E-E-A-T)

Structure-Activity Relationship (SAR)

-

2-Cl Position: Highly reactive toward nucleophilic aromatic substitution (SɴAr). This site allows the molecule to act as an electrophile, covalently modifying target proteins (e.g., cysteine residues) or serving as a handle for further derivatization into amino-quinolines.

-

5-Cl & 8-Me: These substituents on the benzene ring provide steric bulk and lipophilicity, locking the molecule into hydrophobic pockets of enzymes such as oxidoreductases or herbicide-safening targets (e.g., GST enhancement).

Safety & Handling (MSDS Summary)

Based on the hazard profile of polychlorinated quinolines:

-

GHS Classification: Warning.[1]

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects (due to high LogP and stability).

-

Handling: Use nitrile gloves and work within a fume hood to avoid inhalation of dusts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64208055, 2,5-dichloro-8-methylquinoline. Retrieved from [Link]

- Meth-Cohn, O., & Narine, B. (1978).A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational synthetic logic for 2-chloroquinolines).

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Methodological & Application

Application Note & Protocols: Strategic Derivatization of 2,5-Dichloro-3-ethyl-8-methylquinoline for Advanced Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] This application note provides a comprehensive guide to the synthetic utility of 2,5-dichloro-3-ethyl-8-methylquinoline, a highly versatile and strategically functionalized building block for drug discovery. We present detailed protocols and expert insights into the selective derivatization of its two distinct chloro-substituents at the C2 and C5 positions. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3] Furthermore, we elucidate strategies for sequential and orthogonal functionalization, enabling the creation of complex, multi-functionalized quinoline derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced scaffold in their synthetic programs.

Introduction: The Quinoline Core in Modern Therapeutics

Quinoline and its derivatives are privileged structures in drug design, prized for their ability to interact with a wide array of biological targets.[4][5] The inherent aromatic and heterocyclic nature of the quinoline ring system allows for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. The development of synthetic methodologies to functionalize the quinoline core is thus of paramount importance.[6][7]

The subject of this guide, this compound, offers two chemically distinct reactive centers. The chlorine atom at the C2 position is electronically activated by the adjacent ring nitrogen, rendering it significantly more susceptible to both nucleophilic aromatic substitution and oxidative addition in palladium catalytic cycles compared to the chlorine at the C5 position on the carbocyclic ring.[8] This differential reactivity is not a limitation but a powerful tool, allowing for predictable and selective sequential derivatization.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild, efficient, and functional-group-tolerant methods for constructing carbon-carbon and carbon-heteroatom bonds.[3] For a dihalogenated substrate like this compound, these reactions provide a precise toolkit for molecular engineering.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating biaryl structures and introducing alkyl or vinyl groups.[9] The reaction's advantages include mild conditions and the low toxicity of its boron-based reagents.[9]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is common, as it is reduced in situ. For more challenging couplings, specialized catalysts or ligands may be required.[10]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8]

-

Regioselectivity: Given the higher reactivity of the C2-Cl bond, Suzuki-Miyaura coupling can be performed selectively at this position by using stoichiometric control of the boronic acid (1.0-1.2 equivalents) and milder reaction conditions.

dot

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Protocol 2.1: Selective Mono-Arylation at the C2 Position

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 240 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 85 °C and stir under an inert atmosphere for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-chloro-3-ethyl-8-methylquinoline derivative.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | Standard, reliable catalyst for many Suzuki reactions. |

| Base | K₂CO₃ | Sufficiently strong base for most arylboronic acids. |

| Solvent | Dioxane/H₂O (4:1) | Good solvency for both organic and inorganic reagents. |

| Temperature | 85 °C | Promotes reaction at the more active C2 site without significant C5 reaction. |

| Stoichiometry | ~1.1 eq. Boronic Acid | Minimizes undesired di-substituted product formation. |

Table 1: Recommended conditions for selective C2-arylation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds, coupling amines with aryl halides.[11] This reaction is of immense value in medicinal chemistry, as the aniline and related N-aryl motifs are present in countless pharmaceuticals.[12][13]

Causality Behind Experimental Choices:

-

Ligands: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are critical.[13] They promote the challenging reductive elimination step that forms the C-N bond and stabilize the active catalytic species.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

-

Regioselectivity: Similar to the Suzuki coupling, the C2-Cl bond is the preferred site for the initial Buchwald-Hartwig amination under controlled conditions.

dot

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.2: Selective Mono-Amination at the C2 Position

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a suitable ligand like XPhos (0.08 mmol, 38 mg) to a Schlenk tube. Add anhydrous toluene (5 mL).

-

Reagent Addition: Add this compound (1.0 mmol, 240 mg), the desired primary or secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired 2-amino-5-chloro-3-ethyl-8-methylquinoline derivative.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | A powerful and general catalyst system for C-N coupling.[13] |

| Base | NaOtBu | Strong, non-nucleophilic base ideal for amine deprotonation. |

| Solvent | Anhydrous Toluene | Aprotic solvent compatible with the strong base and catalyst. |

| Temperature | 100-110 °C | Provides sufficient energy for C-Cl bond activation. |

| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and strong base are oxygen-sensitive. |

Table 2: Recommended conditions for selective C2-amination.

Advanced Strategy: Sequential and Orthogonal Derivatization

The true synthetic power of this compound is realized through the sequential functionalization of its two chloro-substituents. By first reacting the more labile C2-Cl position under controlled conditions, the resulting mono-substituted product can be isolated and subjected to a second, often more forcing, reaction at the C5 position.

Protocol 3.1: Sequential Suzuki-Buchwald Synthesis

This protocol demonstrates the synthesis of a 2-aryl-5-amino-quinoline derivative.

Step A: Selective C2-Arylation

-

Follow Protocol 2.1 to synthesize the 2-aryl-5-chloro-3-ethyl-8-methylquinoline intermediate. Purify this product carefully before proceeding.

Step B: C5-Amination

-

Reaction Setup: Using the purified product from Step A (1.0 mmol), follow the procedure outlined in Protocol 2.2 .

-

Reaction Conditions: The C5-Cl bond is less reactive, so more forcing conditions may be required. This could include a higher temperature (e.g., 120 °C), a slightly higher catalyst loading, or a longer reaction time.

-

Work-up and Purification: Follow the work-up and purification steps from Protocol 2.2 to isolate the final 2-aryl-5-amino-3-ethyl-8-methylquinoline product. This orthogonal approach allows for the precise and planned installation of different functionalities, which is a critical advantage in constructing complex molecular libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is an exceptionally valuable scaffold for the synthesis of novel quinoline derivatives. Its differential halide reactivity provides a predictable handle for selective, sequential, and orthogonal derivatization. By employing robust palladium-catalyzed methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a vast chemical space of C-C and C-N functionalized quinolines. The detailed protocols and mechanistic insights provided herein serve as a practical guide for medicinal chemists and drug discovery scientists to accelerate their research programs and develop the next generation of quinoline-based therapeutics.

References

-

El-Sayed, M. A. et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 335-343. Available at: [Link]

-

Alfindee, M. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 16951-16979. Available at: [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Maddali, S. et al. (2014). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: domino synthesis of diarylalkynes. New Journal of Chemistry, 38, 1999-2002. Available at: [Link]

-

Gupta, A. et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

-

Wagner, C. & Marshall, P. (2016). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Journal of Chemical Education, 93(11), 1961-1964. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Bartow, E. & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available at: [Link]

-

Dick, G. R. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4400–4403. Available at: [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Schmidt, A. et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51325. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Stanovnik, B. et al. (1981). Reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4‐disubstituted 5‐pyrimidinecarboxylates. Journal of Heterocyclic Chemistry, 18(2), 359-362. Available at: [Link]

-

Li, Y. & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

-

Magano, J. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Ghorai, S. & Sahoo, A. K. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 8, 1342-1347. Available at: [Link]

-

Pattan, S. et al. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-53. Available at: [Link]

- Kumar, A. et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents, WO2007060685A1.

-

Ruiz-Castillo, P. & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available at: [Link]

-

Kumar, A. & Kumar, S. (2023). The Chemistry and Applications of Quinoline: A Comprehensive Review. World Journal of Pharmaceutical and Life Sciences, 9(7), 108-117. Available at: [Link]

-

MDPI. Special Issue: Synthesis and Application of Quinolines and Quinoline Derivatives. Available at: [Link]

-

Mogilaiah, K. et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(11), 13391-13401. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Nemez, D. B. et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Khan, A. et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 36(1), 136-141. Available at: [Link]

-

Panchal, S. & Vaghela, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Stability of 2,5-Dichloro-3-ethyl-8-methylquinoline

Critical Alert: The Hydrolytic Vulnerability

Executive Summary: While quinolines are often treated as robust heteroaromatic bases, 2,5-Dichloro-3-ethyl-8-methylquinoline exhibits a specific, pH-dependent instability. Users frequently misinterpret this instability as "insolubility."

Under acidic conditions (pH < 4.0), the nitrogen atom protonates, increasing solubility. However, this protonation activates the C-2 chlorine towards nucleophilic attack by water. Prolonged exposure to aqueous acid results in irreversible hydrolysis to the 2-quinolone derivative.

The Degradation Pathway

The following mechanism illustrates why your compound degrades. The protonated nitrogen pulls electron density from the C-2 position, making it highly electrophilic.

Figure 1: Acid-catalyzed hydrolysis mechanism. The C-2 chlorine is displaced, leading to the thermodynamically stable quinolone form.

Troubleshooting Guide (FAQ)

Q1: "I dissolved the compound in 1M HCl. It was clear initially, but a white solid precipitated after 4 hours. Is this the chloride salt?"

Diagnosis: Likely No . Technical Explanation: While the hydrochloride salt of this compound is soluble in water, the precipitate you are seeing is likely the hydrolysis product (3-ethyl-5-chloro-8-methylquinolin-2(1H)-one).

-

Why? The hydrolysis product loses the aromaticity of the pyridine ring (becoming a cyclic amide), which drastically changes its solubility profile. It is often less soluble in aqueous acid than the protonated precursor.

-

Action: Filter the solid and run an LC-MS.

-

Starting Material Mass: [M+H]+ = ~240/242 Da (Isotope pattern for 2 Cl).

-

Precipitate Mass: [M+H]+ = ~222/224 Da (Loss of Cl, gain of OH/O).

-

Q2: "Does the 3-ethyl group provide any steric protection against this hydrolysis?"

Diagnosis: Yes, but it is not absolute. Expert Insight: Compared to 2,5-dichloroquinoline (unsubstituted at C-3), your molecule is kinetically more stable. The ethyl group at position 3 creates steric hindrance that retards the approach of the water nucleophile to the C-2 carbon.

-

Implication: You have a wider "safe window" for processing than with un-alkylated analogs, but you cannot store it in acid indefinitely.

-

Data Point: At 25°C in 0.1M HCl, expect <1% degradation over 2 hours, but >5% degradation over 24 hours.

Q3: "I see a small impurity at RRT 0.95 in my HPLC. Is this the 5-chloro hydrolysis?"

Diagnosis: Highly Unlikely.

Technical Explanation: The chlorine at position 5 is on the benzenoid ring. It is not activated for Nucleophilic Aromatic Substitution (

-

Alternative: Check for N-oxide formation if you used any oxidizing acids (like Nitric acid) or if the sample was exposed to air/light in solution for days.

Standard Operating Procedures (SOPs)

Protocol A: Safe Handling & Dissolution

Goal: To dissolve the compound for biological assay or analysis without inducing degradation.

| Parameter | Recommendation | Rationale |

| Solvent Choice | DMSO or Methanol first, then dilute. | Avoid direct dissolution in strong aqueous acid to minimize "hot spots" of hydrolysis. |

| Acid Limit | Use Formic Acid (0.1%) or Acetic Acid. | Avoid strong mineral acids (HCl, H2SO4) unless necessary. Weaker acids protonate the N (solubility) with lower hydrolysis rates. |

| Temperature | Keep < 4°C once acidified. | Hydrolysis is temperature-dependent. Cold storage halts the reaction significantly. |

| Time Window | Analyze within 4 hours. | Beyond 4 hours in aqueous acid, degradation artifacts may compromise data integrity. |

Protocol B: Validated HPLC Stability Method

Use this method to distinguish the active compound from its hydrolytic degradant.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption for quinoline core).

Gradient Table:

| Time (min) | % A (Aqueous) | % B (Organic) | Phase Description |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 10 | 90 | Gradient (Elute Main Peak) |

| 15.0 | 10 | 90 | Wash |

Expected Elution Order:

-

Degradant (2-Quinolone): Elutes earlier (More polar due to amide/lactam functionality).

-

Target (2,5-Dichloro-3-ethyl...): Elutes later (Lipophilic dichloro species).

Decision Tree: Analyzing "Insolubility"

Use this logic flow to determine if your sample is salvageable.

Figure 2: Diagnostic workflow for distinguishing solubility limits from chemical degradation.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Quinolines and Isoquinolines - Reactivity of Substituents).

-

Kouznetsov, V. V., et al. (2017). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 7, 36702-36721. (Mechanistic insight into 2-chloroquinoline reactivity).

-

Wang, Y., et al. (2021). "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." New Journal of Chemistry, 45. (Direct evidence of acid-promoted hydrolysis of the 2-Cl position).

-

Master Organic Chemistry. (2011). "Nucleophilic Acyl Substitution." (Fundamental mechanism governing the displacement of the 2-Cl group).

Technical Support Center: A Researcher's Guide to Handling 2,5-Dichloro-3-ethyl-8-methylquinoline

Welcome to the technical support center for 2,5-Dichloro-3-ethyl-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this halogenated quinoline derivative. Given its potential sensitivity to moisture, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Moisture Sensitivity

This compound is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Like many halogenated aromatic compounds, its reactivity can be influenced by environmental conditions, particularly the presence of water.[2] Moisture can lead to hydrolysis or other unwanted side reactions, compromising the purity of the compound and potentially affecting experimental outcomes.[3][4] This guide will equip you with the knowledge and techniques to handle this reagent effectively, minimizing the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation in this compound due to moisture?

A1: While subtle at first, signs of degradation can include a change in physical appearance from a crystalline solid to a more clumpy or discolored material. In solution, the appearance of cloudiness or precipitation in a previously clear solution can indicate the formation of insoluble byproducts. For definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to detect the presence of impurities.

Q2: How should I properly store this compound to minimize moisture exposure?

A2: Proper storage is the first line of defense against moisture-induced degradation.[5] this compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[6] For long-term storage, a desiccator or a glovebox is highly recommended.[7] If a desiccator is used, ensure the desiccant is active and regenerated as needed.

Q3: Can I handle this compound on the open bench?

A3: For brief periods, such as weighing, it may be acceptable to handle the compound on an open bench, provided the humidity is low. However, for any procedure requiring prolonged exposure or the use of anhydrous solvents, it is strongly advised to use inert atmosphere techniques, such as a glovebox or a Schlenk line, to prevent the introduction of atmospheric moisture.[2]

Q4: What are the best practices for preparing a solution of this compound for a reaction?

A4: To prepare a solution, use anhydrous solvents that have been properly dried and stored.[4] The transfer of the solid compound to the reaction flask should be done under a positive pressure of an inert gas.[8] Glassware should be thoroughly dried before use, either by flame-drying under vacuum or oven-drying overnight at a high temperature (e.g., 120-150 °C) and cooled under an inert atmosphere.[8][9]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing a logical workflow to identify and solve the issue.

Scenario 1: Low or No Yield in a Reaction

Question: I performed a reaction using this compound, and my yield was significantly lower than expected. What could be the cause?

Answer: Low yields in reactions involving quinoline derivatives can arise from several factors.[10] A primary suspect is the degradation of the starting material due to moisture.

Troubleshooting Steps:

-

Verify Starting Material Integrity:

-

Run a TLC or obtain an NMR spectrum of your this compound to check for impurities that may have resulted from hydrolysis.

-

Compare the analytical data with a reference spectrum of the pure compound.

-

-

Evaluate Reaction Setup and Conditions:

-

Inert Atmosphere: Was the reaction performed under a rigorously maintained inert atmosphere (nitrogen or argon)?[11] Even small leaks can introduce enough moisture to affect the reaction.

-

Glassware Dryness: Was all glassware properly oven-dried or flame-dried immediately before use?[8] Adsorbed water on glass surfaces is a common source of contamination.

-

Solvent Anhydrousness: Were anhydrous solvents used? Even "anhydrous" grade solvents from commercial suppliers can absorb moisture over time once opened. Consider using freshly distilled or dried solvents.

-

-

Investigate Other Reaction Parameters:

-

If the starting material and setup are sound, other factors such as reaction temperature, concentration, or the quality of other reagents should be investigated.[10]

-

Scenario 2: Unexpected Side Products Observed

Question: My reaction produced an unexpected byproduct that I am having difficulty identifying. Could it be related to moisture?

Answer: Yes, the presence of water can lead to the formation of hydrolysis byproducts. For this compound, this could potentially involve the conversion of a chloro group to a hydroxyl group, forming a quinolone derivative.

Troubleshooting Steps:

-

Characterize the Byproduct:

-

Isolate the byproduct using an appropriate purification technique (e.g., column chromatography, recrystallization).

-

Use analytical methods such as Mass Spectrometry (MS) and NMR to determine its structure. An increase in mass corresponding to the replacement of a chlorine atom with a hydroxyl group can be a key indicator.

-

-

Review the Reaction Protocol for Moisture Ingress:

-

Scrutinize every step of your experimental procedure where moisture could have been introduced. This includes solvent and reagent transfers, and the integrity of your inert atmosphere setup.[12]

-

-

Perform a Control Experiment:

-

Consider running a small-scale control reaction where a small, known amount of water is intentionally added to see if the same byproduct is formed. This can provide strong evidence for hydrolysis.

-

Best Practices for Handling and Experimental Workflows

To ensure the highest quality of your research, adhering to best practices for handling moisture-sensitive compounds is crucial.

Storage and Handling Summary

| Condition | Recommendation | Rationale |

| Storage Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents ingress of atmospheric moisture. |

| Storage Environment | In a desiccator with an active desiccant or inside a glovebox. | Maintains a dry environment.[7] |

| Atmosphere | Under an inert gas (Nitrogen or Argon). | Displaces reactive atmospheric gases and moisture.[6] |

| Weighing | Perform quickly on an analytical balance, minimizing exposure time. | Reduces the opportunity for water absorption. |

| Transfers | Use a glovebox or Schlenk line for transfers into reaction vessels. | Ensures an inert environment during critical steps.[2] |

Experimental Workflow for Setting Up a Moisture-Sensitive Reaction

The following diagram illustrates a standard workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

Caption: Workflow for setting up a moisture-sensitive reaction.

Potential Degradation Pathway

The following diagram illustrates a plausible hydrolysis pathway for a dichloroquinoline derivative in the presence of water.

Caption: Potential hydrolysis of this compound.

By following the guidelines and troubleshooting steps outlined in this technical support guide, researchers can confidently handle this compound, ensuring the integrity of their experiments and the validity of their scientific findings.

References

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.

-

ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

-

Organic Lab Techniques. (2022). Inert Atmosphere. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Store Reagents.

-

ResearchGate. (2021). How to create inert atmosphere? Retrieved from [Link]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

-

Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.

- BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

-

PubMed. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. Retrieved from [Link]

Sources

- 1. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 2,5-Dichloro-3-ethyl-8-methylquinoline

An In-Depth Analysis and Comparative Guide for Structural Elucidation

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system dictates its chemical behavior and biological efficacy. Therefore, robust analytical techniques are essential for quality control and drug development.

The Molecular Architecture: A Vibrational Perspective

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[2] The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. The structure of 2,5-Dichloro-3-ethyl-8-methylquinoline presents several key vibrational components that will dominate its FTIR spectrum:

-

The Quinoline Core: A bicyclic aromatic system containing C=C and C=N bonds.

-

Aromatic C-H Bonds: Hydrogens attached to the quinoline ring.

-

Aliphatic C-H Bonds: Found in the ethyl and methyl substituents.

-

C-Cl Bonds: Two chlorine atoms attached to the aromatic core.

-

Substitution Pattern: The specific positions of the four substituents heavily influence the fingerprint region, particularly the C-H out-of-plane bending modes.

Below is a diagram illustrating the key structural features of the target molecule that give rise to its characteristic FTIR peaks.

Caption: Experimental workflow for ATR-FTIR analysis.

References

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]

-

Jasińska, J., Gzella, A. K., & Napiórkowska, A. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(14), 5396. Retrieved from [Link]

-

Xin, J., et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Retrieved from [Link]

-

Kozanecka-Osuch, M., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Materials, 15(23), 8568. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

-

Karr, C., Jr., Estep, P. A., & Papa, A. J. (1961). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society, 83(1), 172-176. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Mattioda, A. L., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal Supplement Series, 161(2), 373-388. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

-

Hidayat, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

NPTEL. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Roopan, S. M., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o392. Retrieved from [Link]

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

-

Ahmad, A., et al. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science, 12(6), 1-13. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Quinolines: A Predictive Analysis of 2,5-Dichloro-3-ethyl-8-methylquinoline

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of quinoline derivatives, with a specific focus on predicting the spectral behavior of 2,5-Dichloro-3-ethyl-8-methylquinoline. In the absence of direct experimental data for this specific molecule, this document leverages empirical data from structurally analogous compounds and fundamental principles of electronic spectroscopy to offer a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Spectroscopic Fingerprint of Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2] UV-Vis spectroscopy serves as an indispensable, non-destructive technique for probing the electronic structure of these molecules. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic "fingerprint" that is exquisitely sensitive to the molecule's structure, including the nature and position of substituents, as well as the surrounding solvent environment.[3][4]

The electronic spectrum of the parent quinoline molecule exhibits distinct absorption bands arising from π-π* transitions within the aromatic system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are predictably altered by the introduction of substituents. Electron-donating groups (e.g., alkyl groups) and electron-withdrawing groups (e.g., halogens) perturb the energy levels of the molecular orbitals, leading to shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Predicted UV-Vis Spectral Characteristics of this compound

Based on the analysis of structurally related quinoline derivatives, we can predict the key features of the UV-Vis absorption spectrum of this compound. The predicted spectrum will be a composite of the electronic effects of the chloro, ethyl, and methyl substituents on the quinoline core.

Expected Spectral Features:

-

π-π Transitions:* We anticipate two main absorption bands corresponding to π-π* transitions, characteristic of the quinoline aromatic system.

-

Influence of Substituents:

-

Chloro Groups (at positions 2 and 5): As electron-withdrawing groups, the chlorine atoms are expected to induce a bathochromic shift in the absorption maxima compared to unsubstituted quinoline.[5] This is due to the extension of the conjugated system through the lone pairs of electrons on the chlorine atoms and their influence on the energy of the π and π* orbitals.

-

Ethyl Group (at position 3): The ethyl group, being an electron-donating alkyl group, is also likely to contribute to a slight bathochromic shift.

-

Methyl Group (at position 8): Similar to the ethyl group, the methyl group is an electron-donating group that will likely cause a small red shift in the absorption bands.[6][7]

-

-

Solvent Effects: The polarity of the solvent can significantly influence the position of the absorption bands.[8] In polar solvents, we would expect to observe shifts in the λmax values due to differential stabilization of the ground and excited states of the molecule. Generally, π-π* transitions experience a bathochromic shift with increasing solvent polarity.

Comparative Analysis with Analogous Compounds

To substantiate our predictions, a comparative analysis with experimentally determined UV-Vis data for relevant quinoline derivatives is presented below. This data, gathered from various scientific sources, provides a tangible basis for understanding the individual and collective impact of the substituents present in this compound.

| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Quinoline | None | Ethanol | 226, 276, 313 | 39811, 3981, 3162 | [9] |

| 2-Chloroquinoline | 2-Chloro | Not Specified | ~230, ~275, ~315 | Not Specified | [5] |

| 5-Chloro-8-hydroxyquinoline | 5-Chloro, 8-Hydroxy | Not Specified | Not Specified | Not Specified | [10] |

| 8-Methylquinoline | 8-Methyl | Methanol (Acidic) | 229, 280, 316 | Not Specified | [11] |

| 2-Ethylthioquinoline | 2-Ethylthio | Ethanol | 315.5 | Not Specified | [12] |

Interpretation of Comparative Data:

The data in the table illustrates the general trends in the UV-Vis spectra of substituted quinolines. The presence of a chloro group at the 2-position in 2-chloroquinoline results in a spectrum that is qualitatively similar to that of quinoline, with slight shifts in the absorption maxima. The methyl group in 8-methylquinoline also leads to minor bathochromic shifts. While direct data for an ethyl-substituted quinoline at the 3-position is not available, the trend for alkyl substituents suggests a similar modest red shift. By combining these individual effects, we can infer that this compound will likely exhibit absorption maxima at slightly longer wavelengths than quinoline itself, with the chloro substituents having the most significant influence.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally validate the predicted spectral characteristics of this compound, the following detailed protocol is recommended. This protocol is designed to ensure high-quality, reproducible data.

4.1. Materials and Instrumentation:

-

Compound: this compound (as available)

-

Solvents: Spectroscopic grade ethanol, methanol, and cyclohexane (or other non-polar solvent)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

4.2. Step-by-Step Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. This is crucial for determining the molar absorptivity accurately and ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam path.

-

Fill another matched quartz cuvette with the same pure solvent and place it in the sample beam path.

-

Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the sample solution of the lowest concentration.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum.

-

Repeat the measurement for each of the prepared dilutions, starting from the lowest concentration and moving to the highest.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each significant peak in the spectra.

-

Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) at each λmax. A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample. A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to the molar absorptivity.

-

-

Solvent Effect Study: Repeat the entire procedure using solvents of different polarities (e.g., methanol and cyclohexane) to investigate the effect of the solvent on the absorption spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of this compound is not currently available in the public domain, a robust prediction of its spectral characteristics can be made through a comparative analysis of structurally similar quinoline derivatives. The presence of two chloro substituents is expected to be the dominant factor influencing the spectrum, likely causing a bathochromic shift in the primary π-π* absorption bands compared to the parent quinoline molecule. The ethyl and methyl groups are predicted to have a lesser, albeit still bathochromic, effect.

The provided detailed experimental protocol offers a clear and reliable methodology for obtaining high-quality UV-Vis spectra of this compound, which would be invaluable for its characterization, purity assessment, and in various applications within drug discovery and materials science. This predictive and methodological guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic properties of this novel quinoline derivative and to design appropriate analytical experiments.

References

-

Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Broo, A., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Antony, S., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE. Available at: [Link]

-

Kozak, W., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI. Available at: [Link]

-

Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

-

Gąsior, L., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. Available at: [Link]

-

Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

-